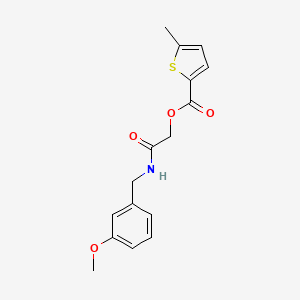

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and an amide-linked 3-methoxybenzyl moiety. Its molecular formula is $ \text{C}{17}\text{H}{18}\text{N}2\text{O}4\text{S} $, with a molecular weight of 319.09 g/mol .

Properties

IUPAC Name |

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-11-6-7-14(22-11)16(19)21-10-15(18)17-9-12-4-3-5-13(8-12)20-2/h3-8H,9-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZWJAPYYAVXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves the reaction of 3-methoxybenzylamine with 5-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Chemical Reactions Analysis

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.

Scientific Research Applications

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties.

Biological Research: It is used as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of thiophene carboxylate derivatives. Key analogs include:

Physicochemical Properties

- Stability : The amide linkage in the target compound offers hydrolytic stability relative to ester-only analogs (e.g., ethyl esters in ), which are more prone to enzymatic degradation.

- Solubility : Smaller analogs like 5-(methoxycarbonyl)thiophene-2-carboxylic acid exhibit higher aqueous solubility due to ionizable carboxylic acid groups.

Biological Activity

2-((3-Methoxybenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a methoxybenzyl group and an oxoethyl moiety, which contribute to its potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 305.37 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activities. In particular, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have shown that thiophene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with specific molecular targets, such as enzymes involved in cell proliferation and survival pathways, enhances its potential as an anticancer agent.

Case Study:

A study investigated the effects of related thiophene compounds on cancer cell lines, revealing that certain derivatives significantly reduced cell viability through apoptosis induction. The structure–activity relationship (SAR) analysis indicated that modifications to the thiophene ring could enhance potency.

The biological activity of this compound may involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial growth or cancer cell survival.

- Receptor Interaction: Potential binding to receptors involved in inflammatory responses or cancer progression.

- Oxidative Stress Induction: Some studies suggest that the compound can induce oxidative stress in target cells, leading to cytotoxicity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Reaction of 3-methoxybenzylamine with ethyl thiophene-3-carboxylate.

- Use of bases like sodium hydride to facilitate nucleophilic substitution.

- Purification through recrystallization or chromatography.

Comparative Analysis

When compared to other thiophene derivatives, this compound showcases unique properties due to its specific substitution pattern:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Methoxybenzyl group | Antimicrobial, anticancer |

| Ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | Benzothiophen moiety | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.